Tert-butyl 5-formyl-6-azaspiro[2.5]octane-6-carboxylate
Description
Tert-butyl 5-formyl-6-azaspiro[2.5]octane-6-carboxylate is a spirocyclic compound featuring a bicyclic framework with a six-membered azaspiro ring fused to a smaller cyclopropane-like ring. The molecule contains a formyl group (-CHO) at the 5-position and a tert-butyl carbamate (-Boc) protecting group at the 6-position. This structural motif is critical in medicinal chemistry, particularly as a scaffold for designing enzyme inhibitors or receptor modulators due to its conformational rigidity and functional versatility.
Properties
Molecular Formula |
C13H21NO3 |
|---|---|
Molecular Weight |
239.31 g/mol |
IUPAC Name |
tert-butyl 7-formyl-6-azaspiro[2.5]octane-6-carboxylate |
InChI |
InChI=1S/C13H21NO3/c1-12(2,3)17-11(16)14-7-6-13(4-5-13)8-10(14)9-15/h9-10H,4-8H2,1-3H3 |
InChI Key |
BABYBNKBVQWOOY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC2)CC1C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-formyl-6-azaspiro[2.5]octane-6-carboxylate typically involves the reaction of tert-butyl 6-azaspiro[2.5]octane-6-carboxylate with formylating agents under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the formylation process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and ensuring proper purification techniques to obtain the desired compound in high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-formyl-6-azaspiro[2.5]octane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Tert-butyl 6-azaspiro[2.5]octane-6-carboxylic acid.
Reduction: Tert-butyl 5-hydroxymethyl-6-azaspiro[2.5]octane-6-carboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Tert-butyl 5-formyl-6-azaspiro[2.5]octane-6-carboxylate serves as an intermediate in synthesizing more complex molecules. Its ability to undergo various chemical reactions makes it a valuable building block in organic synthesis.
Common Reactions:
- Oxidation: Conversion of the formyl group to a carboxylic acid.
- Reduction: Transformation of the formyl group into an alcohol.
- Substitution: Nucleophilic substitution reactions can replace the formyl group with other functional groups.
| Reaction Type | Reagents Used | Major Products |
|---|---|---|
| Oxidation | Potassium permanganate | Carboxylic acid |
| Reduction | Sodium borohydride | Alcohol |
| Substitution | Amines, thiols | Substituted derivatives |
Biology
The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties. Its unique structural features allow it to interact with various biological targets, making it a candidate for drug development.
Mechanisms of Action:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic processes.
- Receptor Modulation: It can interact with receptors, influencing signal transduction pathways.
Medicine
Due to its structural uniqueness, this compound is explored as a lead compound for drug development. Its potential therapeutic applications include:
- Treatment of bacterial infections through enzyme inhibition.
- Development of novel anticancer agents targeting specific metabolic pathways.
Case Study 2: Inhibition of Type III Secretion System (T3SS)
A study investigated the effects of spirocyclic compounds on the T3SS in pathogenic bacteria, critical for virulence. Compounds similar to this compound showed inhibition at concentrations around 50 µM, suggesting potential applications in controlling bacterial pathogenicity.
Mechanism of Action
The mechanism by which tert-butyl 5-formyl-6-azaspiro[2.5]octane-6-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Case Studies
- Antimalarial Agents : The 6-azaspiro[2.5]octane framework is utilized in compounds targeting hemozoin formation, with tert-butyl-protected intermediates enabling scalable synthesis .
- MAGL Inhibitors : Substituted 6-azaspiro[2.5]octane carboxylates demonstrate potent MAGL inhibition, critical for treating neurodegenerative disorders .
Challenges and Innovations
- Stereochemical Control : The synthesis of chiral spiro compounds (e.g., the S-enantiomer in ) requires precise catalytic methods to avoid racemization.
- Purification : High-purity (>95%) analogs are commercially available (e.g., Combi-Blocks catalog ), reflecting advancements in chromatographic techniques.
Biological Activity
Tert-butyl 5-formyl-6-azaspiro[2.5]octane-6-carboxylate, also known as (S)-tert-butyl 5-formyl-6-azaspiro[2.5]octane-6-carboxylate, is a complex organic compound characterized by its unique spirocyclic structure. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
Molecular Formula: C₁₃H₂₁NO₃
Molecular Weight: 239.31 g/mol
CAS Number: 1262396-36-0
The compound's structure includes a spirocyclic core that contributes to its biological properties, allowing it to interact with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The unique spirocyclic structure enables it to fit into binding sites, potentially modulating enzyme activity and influencing metabolic pathways.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic processes.
- Receptor Modulation: It can interact with receptors, affecting signal transduction pathways.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that spirocyclic compounds can inhibit bacterial growth by disrupting cell wall synthesis or interfering with protein synthesis.
Case Study: Inhibition of Type III Secretion System (T3SS)
A study investigated the effects of various compounds on the T3SS in bacteria, which is critical for pathogenicity. Although specific data on this compound was not provided, related compounds showed significant inhibition at concentrations around 50 µM, suggesting potential for this compound in similar applications .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| (S)-tert-butyl 5-formyl-6-azaspiro[2.5]octane-6-carboxylate | Antimicrobial | Enzyme inhibition |
| Other Spirocyclic Compounds | Varies | Depends on structure |
The distinct stereochemistry and functional groups of this compound differentiate it from other spirocyclic compounds, potentially leading to unique biological activities.
Research Findings
- Synthesis and Characterization: The synthesis typically involves cyclization reactions followed by functional group modifications, ensuring high yield and desired stereochemistry .
- Biological Testing: Preliminary tests indicate that this compound can serve as a building block for further drug development due to its structural properties .
- Potential Therapeutic Uses: Given its ability to modulate enzyme activity, there is potential for development in treating bacterial infections or other diseases where enzyme inhibition is beneficial .
Q & A
Q. What are the common synthetic routes for preparing tert-butyl 5-formyl-6-azaspiro[2.5]octane-6-carboxylate?
The compound is typically synthesized via spiroannulation reactions. For example, tert-butyl 4-(bromomethylene)piperidine-1-carboxylate can undergo cyclopropane ring formation using bromine or other halogens, followed by formylation at the 5-position. Purification often involves gradient chromatography (e.g., 2–20% Et₂O/pentane) to isolate the product, yielding ~54% under optimized conditions . Alternative routes may use formylating agents like POCl₃/DMF or Vilsmeier-Haack conditions to introduce the aldehyde group .
Q. How is this compound characterized spectroscopically?
Key characterization methods include:
- ¹H/¹³C NMR : The spirocyclic scaffold shows distinct signals for the tert-butyl group (~1.4 ppm) and the formyl proton (~9.5 ppm). Cyclopropane protons typically resonate between 1.0–2.5 ppm .
- Mass Spectrometry (MS) : ESI-MS or HRMS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 245.28 for C₁₁H₁₉NO₅) .
- X-ray Crystallography : Used to resolve ambiguities in regiochemistry or stereochemistry, employing software like SHELXL for refinement .
Q. What are the critical storage and handling precautions for this compound?
Store under inert gas (N₂/Ar) at –20°C to prevent aldehyde oxidation. Avoid exposure to moisture, strong acids/bases, or oxidizing agents. Use PPE (gloves, goggles) during handling due to potential irritancy .
Advanced Research Questions
Q. How can reaction yields for spirocyclic compound synthesis be optimized?
Key variables include:
- Catalyst Selection : Transition metals (e.g., Pd) or Lewis acids (e.g., BF₃·OEt₂) can enhance cyclopropanation efficiency.
- Solvent Polarity : Non-polar solvents (pentane, hexane) favor cyclization, while polar aprotic solvents (DMF, DMSO) improve formylation .
- Temperature Control : Low temperatures (–78°C to 0°C) minimize side reactions during formylation .
Q. How to resolve contradictions in reported spectral data for azaspiro compounds?
Discrepancies in NMR shifts or coupling constants may arise from solvent effects (CDCl₃ vs. DMSO-d₆) or tautomerism. Cross-validate using:
Q. What strategies are effective for functionalizing the formyl group in this scaffold?
The aldehyde moiety can undergo:
- Reductive Amination : To introduce amines, yielding imine intermediates for drug discovery .
- Wittig Reactions : For olefin synthesis using phosphoranes (e.g., (C₆H₅)₃P=CH₂) .
- Click Chemistry : Azide-alkyne cycloadditions to attach bioorthogonal tags .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
